molecular formula C10H16O B102422 p-Menth-4(8)-en-3-one CAS No. 15932-80-6

p-Menth-4(8)-en-3-one

Cat. No.: B102422
CAS No.: 15932-80-6
M. Wt: 152.23 g/mol
InChI Key: NZGWDASTMWDZIW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pseudothymidine, also known as 5-Methyl-2’-Deoxypseudouridine, is a C-nucleoside analog of thymidine. It is characterized by a carbon-carbon bond between the sugar and the base, which distinguishes it from the natural nucleoside thymidine. This unique structure makes pseudothymidine an interesting subject for research, particularly in the fields of nucleic acid chemistry and molecular biology .

Mechanism of Action

Target of Action

It is known that the compound can react rapidly with cationic initiators . These initiators could potentially be considered as targets in the context of polymerization reactions .

Mode of Action

p-Menth-4(8)-en-3-one interacts with its targets (cationic initiators) through a process known as cationic oligomerization . This process involves the rapid reaction of the compound with the initiators at temperatures ranging from -15° to 22°C . The reaction temperature, presence of solvent, and the type and concentration of the initiator seem to influence the molecular weights of the products obtained .

Biochemical Pathways

It is known that the compound is synthesized via a wittig reaction from thujone and pugelone . This suggests that it may play a role in the biochemical pathways involving these compounds.

Pharmacokinetics

It is known that the compound is slightly soluble in water , which could potentially impact its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of low molecular weight oligomers . These oligomers are formed as a result of the compound’s rapid reaction with cationic initiators .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the reaction temperature, presence of solvent, and the type and concentration of the initiator can affect the molecular weights of the products obtained . This suggests that the compound’s action, efficacy, and stability could be influenced by these environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pseudothymidine can be synthesized through various chemical routes. One common method involves the use of thymidine as a starting material, which undergoes a series of chemical transformations to replace the glycosidic bond with a carbon-carbon bond. This process typically involves the use of strong acids and bases, as well as specific catalysts to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods for pseudothymidine are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pseudothymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of catalysts to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the nucleoside .

Scientific Research Applications

Pseudothymidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pseudothymidine’s uniqueness lies in its carbon-carbon bond between the sugar and the base, which imparts different conformational properties compared to natural nucleosides. This makes it a valuable tool for probing the structural and functional aspects of nucleic acids .

Properties

IUPAC Name

(5R)-5-methyl-2-propan-2-ylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGWDASTMWDZIW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C)C)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=C(C)C)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2025975
Record name R-(+)-Pulegone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with a pleasant odor between peppermint and camphor; [Merck Index] Clear light brown liquid; [Sigma-Aldrich MSDS], Solid, Colourless to yellow liquid, herbaceous-minty, resinous odour
Record name Pulegone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11278
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Pulegone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035604
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Pulegone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

224 °C, BP: 151-153 °C at 100 mm Hg; 103 °C at 17 mm Hg; 84 °C at 6 mm Hg, 220.00 to 222.00 °C. @ 760.00 mm Hg
Record name Pulegone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pulegone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035604
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in water, Miscible with alcohol. ether, chloroform, insoluble in water; soluble in oils; miscible to soluble in alcohol, miscible (in ethanol)
Record name Pulegone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pulegone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9323 at 20 °C, 0.927-0.939
Record name Pulegone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pulegone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

138.0 [mmHg], 0.123 mm Hg at 25 °C (extrapolated)
Record name Pulegone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11278
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Pulegone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

In rats pulegone (300 mg i.p.) caused dilation of the central veins and distension of sinusoidal spaces within 6 hours and centrilobular necrosis was observable starting at 12 hours. Electron microscopy after 24 hours showed degeneration of endoplasmic reticulum, swelling of mitochondria and nuclear changes. It has been suggested that metabolites of (R)-(+)-pulegone deactivate cytochrome P450s by modifying the prosthetic hem group or the apoprotein . In human liver microsomes in vitro, (R)-(+)-menthofuran specifically inhibits CYP2A6 and adducts with this enzyme have been isolated. CYP1A2, CYP2D6, CYP2E1 or CYP3A4 were not similarly inactivated., (R)-(+)-Pulegone and its metabolite, (R)-(+)-menthofuran, are hepatotoxic and produce similar effects following i.p. injection in mice. These effects are similar to those reported following human intoxication with pennyroyal oil.
Record name Pulegone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Oil, Oily liquid

CAS No.

89-82-7
Record name (+)-Pulegone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pulegone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, (5R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name R-(+)-Pulegone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-menth-4(8)-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PULEGONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LF2673R3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pulegone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pulegone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035604
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Pulegone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035604
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Menth-4(8)-en-3-one
Reactant of Route 2
p-Menth-4(8)-en-3-one
Reactant of Route 3
p-Menth-4(8)-en-3-one
Reactant of Route 4
p-Menth-4(8)-en-3-one
Reactant of Route 5
p-Menth-4(8)-en-3-one
Reactant of Route 6
p-Menth-4(8)-en-3-one
Customer
Q & A

Q1: What is the significance of the different anion formations observed when (+)-pulegone (p-Menth-4(8)-en-3-one) is treated with a strong base?

A1: Treating (+)-pulegone with a strong base results in the formation of various anions, leading to different reaction products when quenched with benzoyl chloride []. This highlights the molecule's reactivity and potential for diverse chemical syntheses, specifically in forming phenylmethylenepyrans. For instance, enolisation at C-4 followed by acylation yields p-mentha-3,8(10)-dien-3-yl benzoate, while acylation at C-2 produces 2-Benzoyl-p-mentha-2,4(8)-dien-3-yl benzoate. The formation of these different products is dependent on the specific reaction conditions and the base used.

Q2: How does the biosynthesis of (+)-pulegone occur in Mentha pulegium L.?

A2: Studies utilizing radiolabeled precursors have shed light on the biosynthetic pathway of (+)-pulegone in Mentha pulegium L. []. Feeding experiments with 3,3-dimethyl[1-14C]acrylic acid demonstrated that while incorporation does occur, it is likely processed through degradation into acetate units. Notably, [2-14C] mevalonic acid incorporation revealed asymmetric labeling, with the majority of the tracer ending up in the isopentenyl pyrophosphate portion of the molecule. This suggests that terpinolene (p-mentha-1,4(8)-diene) is a likely precursor, with subsequent oxidation occurring at comparable rates at both positions α to the exocyclic double bond.

Q3: What is the structure of schizonepetoside C and how does it relate to this compound?

A3: Schizonepetoside C, a monoterpene glucoside isolated from Schizonepeta tenuifolia BRIQ., has been identified as (1S, 4E)-9-O-β-D-glucopyranosyl-p-menth-4(8)-en-3-one []. This structure reveals that this compound serves as the aglycone, with a β-D-glucopyranosyl unit attached at the C-9 hydroxyl group.

Q4: Can you describe the stereochemical outcome observed in the reductive dimerization of (+)-(R)-pulegone?

A4: The reductive dimerization of (+)-(R)-pulegone generates two distinct series of ketols, both derivatives of perhydroindene-1-spirocyclohexane, differing in the absolute configuration at the spiro-carbon atom []. This stereochemical difference was elucidated by degrading the ketols into the geometric isomers of methyl 3-(1-methoxycarbonyl-4-methylcyclohexyl)-2,2,3-trimethylbutyrate. The characteristic NMR spectra of these isomers, arising from the fixed axial and equatorial orientations of the 4-methyl group, confirmed the distinct configurations at the spiro center.

Q5: What insecticidal properties of this compound have been reported?

A5: Essential oils extracted from Mentha pulegium, with this compound as a major component, demonstrate insecticidal activity against Calliptamus barbarus (Orthoptera: Acrididae) larvae []. Both contact and ingestion exposure resulted in significant mortality, with contact proving to be a more rapid and effective method. These findings suggest potential applications for this compound and Mentha pulegium extracts in insect pest management strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.